Scientific Field: Analytical Chemistry
Summary of the Application: Methyl 2-(4-hydroxycyclohexyl)acetate is used in the determination of photo-initiators in plastic food packaging . Photo-initiators are compounds that absorb light and produce reactive species, which are used to initiate a chemical reaction .
Methods of Application or Experimental Procedures: The plastic samples are treated with ultrasound in a mixture of cyclohexane and ethyl acetate (1:1, v/v). The extract is then cleaned up by gel permeation chromatography. The final solution is subjected to gas chromatography-mass spectrometry (GC-MS) using an external standard method for quantitation under selected ion monitoring mode .
Results or Outcomes: The method showed linear recovery relationships over the concentrations of 0.005 to 0.2 mg/L, with R^2 > 0.999. The recoveries from spiked samples for each of the 10 photo-initiators ranged from 77.0% to 120.6%, with relative standard deviations (RSD) of 0.5% to 13.9%. The limits of detection (LOD) were from 0.03×10^-3 mg/dm^2 to 0.12×10^-3 mg/dm^2 .
Methyl 2-(4-hydroxycyclohexyl)acetate is an organic compound with the molecular formula and a molecular weight of approximately 172.22 g/mol. This compound features a cyclohexyl ring substituted with a hydroxyl group and is classified as an ester due to the presence of the acetate functional group. It is identified by the CAS number 99183-13-8 and is known for its potential applications in various fields, including pharmaceuticals and fragrance chemistry .
There is no current information available on the specific mechanism of action of MCHA in biological systems.
Methyl 2-(4-hydroxycyclohexyl)acetate can be synthesized through several methods:
A typical procedure involves mixing 4-hydroxycyclohexylacetic acid with methanol and a catalytic amount of sulfuric acid, heating the mixture under reflux conditions until complete conversion is achieved .
Methyl 2-(4-hydroxycyclohexyl)acetate finds applications in various sectors:
Methyl 2-(4-hydroxycyclohexyl)acetate shares structural similarities with several other compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl 2-(2-hydroxycyclohexyl)acetate | Hydroxyl group at the second position | |
Methyl cyclohexanecarboxylate | Lacks hydroxyl group; only contains carboxylic acid | |
Ethyl 2-(4-hydroxycyclohexyl)acetate | Ethoxy group instead of methoxy |
Methyl 2-(4-hydroxycyclohexyl)acetate is unique due to its specific positioning of the hydroxyl group on the cyclohexane ring, which may impart distinct physical and chemical properties compared to its analogs. This positioning could influence its reactivity and biological interactions significantly .
Irritant